![molecular formula C8H14N4O2S B044598 1-[2-(oxan-2-yloxy)ethyl]-2H-tetrazole-5-thione CAS No. 88570-74-5](/img/structure/B44598.png)
1-[2-(oxan-2-yloxy)ethyl]-2H-tetrazole-5-thione
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Description
1-(2-(Oxan-2-yloxy)ethyl)-2H-tetrazole-5-thione (1,2-OET) is a heterocyclic compound with a five-membered ring containing both nitrogen and sulfur atoms. It is a member of the tetrazole family, which contains a variety of compounds with diverse biological and chemical properties. 1,2-OET is a colorless, low-melting solid that is soluble in water, methanol, and other organic solvents. It is also known as tetrazole-5-thione, oxan-2-yloxyethyl tetrazole-5-thione, and oxan-2-yloxyethyl-2H-tetrazole-5-thione.
Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research due to its potential role in protein modification and interaction studies . Its unique structure allows it to interact with various proteins, which can be useful for identifying protein functions and understanding protein-protein interactions within the cell.
Molecular Formula Studies
Researchers use this compound to study the impact of molecular formula variations on chemical properties . By altering the tetrazole-thione group, scientists can observe changes in reactivity and stability, contributing to the development of new compounds with desired characteristics.
Biochemical Research
In biochemical research, this compound serves as a biochemical for proteomics research, providing insights into complex biochemical pathways . It can be used to investigate enzyme-catalyzed reactions and to explore the biochemical basis of disease states.
Synthetic Chemistry
Synthetic chemists employ this compound in the synthesis of various heterocyclic compounds . Its reactive nature makes it a valuable building block for constructing complex molecules, which can have applications in drug development and materials science.
Drug Discovery
The compound’s structure is conducive to the synthesis of potential drug candidates . It can be used to create novel therapeutic agents, particularly in the field of antiviral and anticancer drug research.
Agricultural Chemistry
In agricultural chemistry, this compound may be used to enhance the stress response of organisms, particularly in relation to oxidative stress and nutritional imbalances . It could potentially improve the quality of livestock and crops by mitigating stress-related damages.
Histone Deacetylase Inhibitors
It has applications in the synthesis of potential histone deacetylase (HDAC) inhibitors . These inhibitors are important in the study of epigenetics and have therapeutic potential in treating various cancers and neurological disorders.
Material Science
Lastly, in material science, this compound can be used to modify surface properties and create new materials with specific characteristics . Its molecular structure allows for the development of materials with unique thermal and chemical resistance properties.
properties
IUPAC Name |
1-[2-(oxan-2-yloxy)ethyl]-2H-tetrazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2S/c15-8-9-10-11-12(8)4-6-14-7-3-1-2-5-13-7/h7H,1-6H2,(H,9,11,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDLCRDYIHJCKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCN2C(=S)N=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dihydro-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-5H-tetrazole-5-thione |
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